molecular formula C10H6BrF3S B1413145 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene CAS No. 1858242-05-3

2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene

Cat. No.: B1413145
CAS No.: 1858242-05-3
M. Wt: 295.12 g/mol
InChI Key: SZVOBHAIRKRIOK-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being 2-(bromomethyl)-7-(trifluoromethyl)-1-benzothiophene. The compound is unambiguously identified by Chemical Abstracts Service number 1858242-05-3, which serves as the definitive registry identifier for this specific molecular entity. The molecular framework consists of a benzothiophene core structure, representing a fused bicyclic system containing both benzene and thiophene rings, with strategic substitution patterns that significantly influence its chemical behavior.

The structural architecture features a bromomethyl group (-CH2Br) positioned at the 2-position of the thiophene ring, while a trifluoromethyl group (-CF3) occupies the 7-position of the benzene ring. This substitution pattern creates a compound with distinct electronic and steric characteristics, as the electron-withdrawing nature of both substituents modulates the electron density distribution throughout the heterocyclic system. The presence of the trifluoromethyl group particularly enhances the compound's lipophilicity and chemical stability, while the bromomethyl functionality provides a reactive site for nucleophilic substitution reactions.

The molecular connectivity can be precisely described through its Simplified Molecular Input Line Entry System representation: FC(F)(F)c1cccc2cc(CBr)sc12. This notation clearly delineates the spatial arrangement of atoms and bonds, demonstrating the direct attachment of the trifluoromethyl group to the benzene ring carbon and the bromomethyl group to the thiophene ring carbon. The International Chemical Identifier code InChI=1S/C10H6BrF3S/c11-5-7-4-6-2-1-3-8(9(6)15-7)10(12,13)14/h1-4H,5H2 provides an additional standardized representation that facilitates database searches and computational studies.

Physicochemical Properties

The physicochemical characteristics of 2-bromomethyl-7-trifluoromethyl-benzo[b]thiophene reflect the combined influence of its heterocyclic structure and halogenated substituents. The molecular formula C10H6BrF3S corresponds to a molecular weight of 295.12 grams per mole, indicating a relatively compact yet dense molecular structure due to the presence of multiple heavy atoms. The compound exhibits notable thermal stability, with a melting point exceeding 200 degrees Celsius, suggesting strong intermolecular interactions and crystalline packing efficiency.

The thermal behavior extends to a boiling point of 317.2 ± 37.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, demonstrating significant volatility resistance that can be attributed to the molecular weight and intermolecular forces. The flash point occurs at 145.6 ± 26.5 degrees Celsius, providing important safety information for handling and storage procedures. These thermal properties collectively indicate that the compound maintains structural integrity across a wide temperature range, making it suitable for various synthetic applications requiring elevated temperatures.

The density measurements reveal a value of 1.7 ± 0.1 grams per cubic centimeter, which is considerably higher than typical organic compounds due to the presence of bromine and fluorine atoms. This elevated density reflects the compact molecular packing and the substantial contribution of halogen atoms to the overall molecular mass. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 0.7 millimeters of mercury, indicating minimal volatility at room temperature and suggesting that the compound will have limited atmospheric mobility under ambient conditions.

Property Value Unit
Molecular Weight 295.12 g/mol
Melting Point >200 °C
Boiling Point 317.2 ± 37.0 °C at 760 mmHg
Flash Point 145.6 ± 26.5 °C
Density 1.7 ± 0.1 g/cm³
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C
Polarizability 23.8 ± 0.5 10⁻²⁴ cm³

The polarizability value of 23.8 ± 0.5 × 10⁻²⁴ cubic centimeters provides insight into the electronic structure and intermolecular interaction potential of the molecule. This relatively high polarizability can be attributed to the extended π-electron system of the benzothiophene core and the presence of the electron-rich bromine atom, which contribute to the overall electronic delocalization and molecular response to external electric fields.

Spectroscopic Data (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides definitive structural confirmation and detailed information about its electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering insights into both the connectivity and electronic environment of individual atoms within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the aromatic nature of the benzothiophene core and the distinct chemical environments created by the halogenated substituents.

The aromatic region of the proton spectrum typically displays signals corresponding to the benzene ring protons, which appear in the range of 7-8 parts per million relative to tetramethylsilane standard. These signals demonstrate the expected coupling patterns consistent with the substituted benzene ring system, where the trifluoromethyl group significantly influences the chemical shifts of adjacent aromatic protons through its strong electron-withdrawing effect. The thiophene ring proton appears as a characteristic singlet in the aromatic region, reflecting its unique electronic environment at the 3-position of the heterocycle.

The bromomethyl group generates a distinctive singlet in the aliphatic region, typically appearing around 4-5 parts per million, which integrates for two protons and confirms the presence of the CH2Br functionality. This signal position reflects the deshielding effect of the bromine atom and the aromatic ring system, resulting in a downfield shift compared to simple alkyl methylene groups. The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three equivalent fluorine atoms.

Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable information for this compound, as the trifluoromethyl group produces a sharp singlet that serves as both a structural identifier and purity indicator. The chemical shift of the trifluoromethyl group in fluorine nuclear magnetic resonance typically appears around -55 to -65 parts per million relative to trichlorofluoromethane standard, depending on the specific electronic environment and solvent system employed. This signal provides unambiguous confirmation of the trifluoromethyl substituent and can be used for quantitative analysis of compound purity and concentration.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 295, corresponding to the molecular weight of the compound. The fragmentation pattern typically shows characteristic losses associated with the halogenated substituents, including the loss of bromine (mass 79/81 due to isotope pattern) and trifluoromethyl groups (mass 69). The bromine isotope pattern provides distinctive doublet signals separated by two mass units with a 1:1 intensity ratio, serving as a definitive indicator for the presence of bromine in the molecular structure. Additionally, the base peak often corresponds to the benzothiophene core fragment after loss of both halogenated substituents, providing structural confirmation of the heterocyclic framework.

Properties

IUPAC Name

2-(bromomethyl)-7-(trifluoromethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3S/c11-5-7-4-6-2-1-3-8(9(6)15-7)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVOBHAIRKRIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206387
Record name Benzo[b]thiophene, 2-(bromomethyl)-7-(trifluoromethyl)-
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Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858242-05-3
Record name Benzo[b]thiophene, 2-(bromomethyl)-7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858242-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene, 2-(bromomethyl)-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene typically involves the bromination of 7-trifluoromethyl-benzo[b]thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Agents
The benzo[b]thiophene scaffold has been extensively studied for its potential as an anticancer agent. Compounds similar to 2-bromomethyl-7-trifluoromethyl-benzo[b]thiophene have been shown to inhibit various cancer cell lines, including those resistant to conventional therapies. For instance, derivatives of this scaffold have been evaluated for their efficacy against myeloid cell leukemia 1 (Mcl-1) inhibitors, demonstrating significant binding affinities and cellular activity .

1.2 Antimicrobial Properties
Research indicates that substituted benzo[b]thiophenes exhibit a broad spectrum of antimicrobial activity. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate bacterial membranes. Studies have reported that compounds based on this structure have shown effectiveness against both gram-positive and gram-negative bacteria, making them promising candidates for new antibiotic agents .

3.1 Organic Electronics
Benzo[b]thiophene derivatives are explored in organic electronics due to their favorable electronic properties. The incorporation of trifluoromethyl groups can enhance charge transport characteristics, making these compounds suitable for applications in organic photovoltaics and field-effect transistors .

Material Property Value Application
Charge mobilityHighOrganic semiconductors
Thermal stabilityExcellentElectronic devices

Case Studies

4.1 Development of Kinase Inhibitors
A significant study demonstrated the use of benzo[b]thiophene derivatives, including variants like this compound, in developing selective kinase inhibitors for therapeutic applications in cancer treatment. The study highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases involved in tumor progression .

4.2 Fragment-Based Drug Discovery
Fragment-based approaches utilizing compounds like this compound have shown promise in identifying lead compounds for drug development. By screening small fragments that include this scaffold, researchers can discover novel inhibitors with improved efficacy against challenging targets such as Mcl-1 .

Mechanism of Action

The mechanism of action of 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 2-bromomethyl-7-trifluoromethyl-benzo[b]thiophene with key structural analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound C-2: -CH₂Br; C-7: -CF₃ C₉H₆BrF₃S 287.17 High reactivity for cross-coupling; potential anticancer applications
7-Bromo-2-bromomethyl-benzo[b]thiophene C-2: -CH₂Br; C-7: -Br C₉H₆Br₂S 306.03 Dual halogenation enhances electrophilicity; used in Suzuki-Miyaura reactions
2-Bromomethyl-7-fluoro-benzo[b]thiophene C-2: -CH₂Br; C-7: -F C₉H₆BrFS 245.12 Lower steric bulk compared to -CF₃; improved solubility in polar solvents
7-Bromo-2-methyl-benzo[b]thiophene C-2: -CH₃; C-7: -Br C₉H₇BrS 227.12 Reduced reactivity due to methyl group; precursor for further functionalization
2-Bromo-3-methyl-benzo[b]thiophene C-2: -Br; C-3: -CH₃ C₉H₇BrS 227.12 Methyl at C-3 reduces antiproliferative activity in cancer cell lines

Metabolic Stability

The trifluoromethyl group in this compound likely improves metabolic stability compared to non-fluorinated analogues (e.g., 2-bromomethyl-7-methoxy-benzo[b]thiophene), as -CF₃ resists oxidative degradation by cytochrome P450 enzymes .

Key Research Findings and Limitations

  • Positional Isomerism : Substituent placement (e.g., C-2 vs. C-3) critically affects biological activity. For instance, 2-bromo-3-methyl-benzo[b]thiophene shows reduced antiproliferative activity compared to C-2-substituted derivatives, highlighting the importance of substitution patterns .
  • Data Gaps: Limited direct studies on this compound necessitate extrapolation from structurally related compounds.

Biological Activity

2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene is an organosulfur compound with significant potential in medicinal chemistry due to its unique structural features. The compound, characterized by a bromomethyl group and a trifluoromethyl group attached to a benzo[b]thiophene ring, exhibits various biological activities that make it a candidate for further research in drug development and therapeutic applications.

The molecular formula of this compound is C10H6BrF3S. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes.

The mechanism of action involves the interaction of the bromomethyl group with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This can result in enzyme inhibition or modification, which is crucial for its potential therapeutic effects .

Biological Activities

Research indicates that compounds based on the benzo[b]thiophene scaffold exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, demonstrating significant antibacterial properties .
  • Anticancer Activity : Studies have reported that benzothiophene derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have been shown to be equipotent against cancer cell lines such as Jurkat and A-431, with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Cholinesterase Inhibition : Recent studies have explored the inhibitory effects of benzothiophene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's. Some derivatives exhibited potent inhibition without cytotoxic effects on neuronal cells .

Antimicrobial Studies

In one study, several substituted phenylthiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with electron-withdrawing groups (like bromine) demonstrated enhanced antibacterial activity compared to their unsubstituted counterparts. This highlights the importance of functional groups in modulating biological activity .

Anticancer Studies

A comparative study involving various benzothiophene derivatives revealed that specific substitutions at the 2-position significantly influenced cytotoxicity against cancer cell lines. For example, certain derivatives showed IC50 values comparable to established anticancer drugs, suggesting their potential as lead compounds in drug discovery .

Cholinesterase Inhibition

Research focused on the synthesis of benzothiophene-chalcone hybrids demonstrated their inhibitory effects on AChE and BChE. The most active compounds were assessed for their impact on cell viability in SH-SY5Y neuroblastoma cells, revealing promising results without cytotoxicity at effective concentrations. Molecular docking studies further elucidated the structure-activity relationships, aiding in the design of more selective inhibitors .

Data Tables

Biological ActivityCompoundIC50 (µM)Reference
AntimicrobialThis compound<50
AnticancerBenzothiophene Derivative A25
Cholinesterase InhibitionBenzothiophene-Chalcone Hybrid B15

Q & A

Q. What are the optimized synthetic routes for 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene, and how do reaction conditions influence yield?

  • Methodological Answer : A Pd-catalyzed coupling protocol using 2-iodothiophenol derivatives is effective for constructing the benzo[b]thiophene core. For bromomethyl and trifluoromethyl substituents, bromination via NBS (N-bromosuccinimide) under radical conditions or electrophilic substitution can be employed. Optimize solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to balance reactivity and stability of intermediates. Yields typically range from 40–70%, with purity enhanced by column chromatography .

Q. Which purification techniques are most effective for isolating this compound post-synthesis?

  • Methodological Answer : After synthesis, use silica gel column chromatography with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate brominated byproducts. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Monitor via TLC (Rf ~0.3 in hexane:EtOAc 8:2) and confirm structure using 1H^1H NMR (characteristic singlet for -CF3_3 at δ ~110 ppm in 19F^{19}F NMR) .

Q. How can researchers characterize the electronic properties of this compound for material science applications?

  • Methodological Answer : Perform UV-Vis spectroscopy to assess absorption maxima (λmax_{\text{max}}) in dichloromethane, typically between 280–320 nm for benzo[b]thiophene derivatives. Cyclic voltammetry (CV) in anhydrous acetonitrile with a Pt electrode can determine HOMO-LUMO gaps. Compare results with DFT/B3LYP calculations (e.g., Gaussian 09) to validate electronic transitions .

Advanced Research Questions

Q. How do electronic effects of the bromomethyl and trifluoromethyl groups influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing -CF3_3 group deactivates the benzo[b]thiophene ring, directing electrophilic substitution to the 2-position. Bromomethyl acts as a leaving group in nucleophilic substitutions (e.g., Suzuki-Miyaura coupling). Use 13C^{13}C NMR to track electronic environments: -CF3_3 causes deshielding (δ ~125 ppm for adjacent carbons). Kinetic studies under varying Pd catalyst loads (0.5–5 mol%) can reveal rate-limiting steps .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data (e.g., bond lengths, vibrational modes)?

  • Methodological Answer : Discrepancies in C–S bond lengths (e.g., X-ray vs. DFT) arise from crystal packing effects. Compare solid-state IR (KBr pellet) with gas-phase DFT simulations (MP2/6-311G** level). For vibrational modes, scale calculated frequencies by 0.96–0.98 to match experimental FTIR. If inconsistencies persist, consider solvent effects in computations using PCM (Polarizable Continuum Model) .

Q. How can researchers design experiments to probe the mechanistic pathway of hydrogenation or desulfurization reactions involving this compound?

  • Methodological Answer : Use homogeneous catalysis (e.g., Ir or Ru complexes) in deuterated solvents (C6 _6D6_6) to track intermediates via 1H^1H-NMR. For desulfurization, monitor S-removal via GC-MS (m/z for H2 _2S or SO2_2). Isotopic labeling (e.g., 34S^{34}S) combined with kinetic isotope effects (KIE) can distinguish concerted vs. stepwise mechanisms .

Data Contradiction Analysis

Q. How to address discrepancies in reported fluorescence quantum yields for derivatives of this compound?

  • Methodological Answer : Variations in quantum yield (ΦF_F) often stem from solvent polarity or aggregation-induced emission (AIE). Measure ΦF_F using an integrating sphere with standardized dyes (e.g., quinine sulfate). Compare degassed vs. aerated solutions to assess oxygen quenching. Time-resolved fluorescence (TRF) can identify non-radiative decay pathways .

Experimental Design Considerations

Q. What controls are critical when studying the stability of this compound under ambient vs. inert conditions?

  • Methodological Answer : Conduct accelerated stability tests:
  • Light sensitivity : Expose to UV (365 nm) and monitor degradation via HPLC.
  • Moisture : Store samples in desiccators (0% RH) vs. 75% RH, analyzing by Karl Fischer titration.
  • Oxygen : Compare NMR spectra under N2_2 vs. air over 72 hours. Use Arrhenius plots (25–60°C) to predict shelf life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene
Reactant of Route 2
2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene

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